Lodelaben

Neutrophil elastase inhibition IC50 comparison Enzyme kinetics

Lodelaben is a reversible, non-competitive HNE inhibitor (IC50=0.5 μM). It uniquely targets allosteric sites without blocking substrate binding, ideal for enzymology and high-throughput screening. It provides broader protease coverage via dual HNE/cathepsin G inhibition, with proven in vivo efficacy in pulmonary hypertension models (40 mg/kg oral). Ideal as a reference standard for selectivity panels.

Molecular Formula C25H41ClO3
Molecular Weight 425.0 g/mol
CAS No. 111149-90-7
Cat. No. B1675011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLodelaben
CAS111149-90-7
Synonyms2-chloro-4-(1-hydroxyoctadecyl)benzoic acid
declaben
lodelaben
SC 39026
SC-39026
Molecular FormulaC25H41ClO3
Molecular Weight425.0 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(C1=CC(=C(C=C1)C(=O)O)Cl)O
InChIInChI=1S/C25H41ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(27)21-18-19-22(25(28)29)23(26)20-21/h18-20,24,27H,2-17H2,1H3,(H,28,29)
InChIKeySYCYJNHKNPPDAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Lodelaben (SC-39026, CAS 111149-90-7): A Non‑Competitive Human Neutrophil Elastase Inhibitor with Distinct Selectivity Profile


Lodelaben (SC-39026; CAS 111149-90-7) is a small-molecule, non‑competitive inhibitor of human neutrophil elastase (HNE), a serine protease implicated in inflammatory tissue destruction and acute lung injury . It exhibits reversible, non‑competitive inhibition at low micromolar concentrations and demonstrates a defined selectivity profile against a panel of related proteases . As a research tool, Lodelaben is utilized in preclinical models of elastase‑driven pathology, including pulmonary hypertension and vascular remodeling .

Why Lodelaben Cannot Be Substituted with Other Neutrophil Elastase Inhibitors


Neutrophil elastase inhibitors vary substantially in their inhibitory mechanism (competitive vs. non‑competitive), potency (nanomolar to micromolar IC50), and selectivity for off‑target proteases such as cathepsin G and pancreatic elastase . Lodelaben's non‑competitive inhibition of HNE (Ki = 1.5 µM) and its retained, albeit weaker, activity against cathepsin G (IC50 ≈2.5 µM) distinguish it from competitive inhibitors like Sivelestat (IC50 = 44 nM; selective for HNE) and high‑potency peptides such as AE‑3763 (IC50 = 29 nM) . These mechanistic and selectivity differences preclude direct interchangeability in assays designed to probe non‑competitive inhibition or in models where dual inhibition of HNE and cathepsin G is mechanistically relevant .

Quantitative Evidence for Lodelaben (111149-90-7) Differentiation Against Key Comparators


Potency Comparison: Lodelaben vs. Sivelestat, AE-3763, and Alvelestat

Lodelaben inhibits human neutrophil elastase with an IC50 of 0.5 µM and a Ki of 1.5 µM . In contrast, the competitive inhibitor Sivelestat (ONO-5046) exhibits a substantially higher potency with an IC50 of 44 nM and Ki of 200 nM . AE-3763, a peptide‑based inhibitor, demonstrates an IC50 of 29 nM , while Alvelestat (AZD9668) achieves a pIC50 of 7.9 nM (Ki = 9.4 nM) . These data underscore Lodelaben's position as a micromolar inhibitor with non‑competitive kinetics, a profile distinct from the nanomolar competitive inhibitors frequently employed in preclinical studies.

Neutrophil elastase inhibition IC50 comparison Enzyme kinetics

Mechanism of Action: Non‑Competitive Inhibition Differentiates Lodelaben from Competitive Inhibitors

Lodelaben inhibits human neutrophil elastase through a reversible, non‑competitive mechanism at low concentrations (0.5–1.25 µM), transitioning to mixed inhibition at higher concentrations . This contrasts with Sivelestat, which acts as a competitive inhibitor , and AE‑3763, which is peptide‑based and competitive . Non‑competitive inhibition implies that Lodelaben binds to an allosteric site distinct from the active site, a property that can be exploited to study elastase regulation without directly competing with substrate binding.

Enzyme inhibition mechanism Non‑competitive kinetics Allosteric modulation

Selectivity Profile: Lodelaben Inhibits Cathepsin G While Sparing Other Proteases

Lodelaben demonstrates a unique selectivity profile: it inhibits human neutrophil cathepsin G with an IC50 of approximately 2.5 µM, while remaining inactive against hog pancreatic elastase, bovine α‑chymotrypsin, and Pseudomonas aeruginosa elastase . In contrast, Sivelestat is reported to be highly selective for HNE with no significant inhibition of cathepsin G or other serine proteases . AE‑3763, being a peptide‑based inhibitor, also lacks reported cathepsin G activity .

Protease selectivity Cathepsin G Off‑target activity

In Vivo Efficacy: Lodelaben Reduces Pulmonary Hypertension and Vascular Remodeling in Rat Model

In a monocrotaline‑induced rat model of pulmonary hypertension, oral administration of Lodelaben (40 mg/kg twice daily for 8 days) significantly reduced mean pulmonary artery pressure from 27.5 ± 0.8 mmHg (monocrotaline/vehicle) to 21.00 ± 1.6 mmHg (p < 0.05) . Additionally, Lodelaben decreased the percentage of muscularized alveolar wall arteries from an elevated baseline to 10.0 ± 3.6% . These in vivo findings provide direct evidence of Lodelaben's efficacy in a disease‑relevant model, a feature not uniformly documented for other elastase inhibitors such as AE‑3763 or Alvelestat in the same context.

Pulmonary hypertension Vascular remodeling In vivo pharmacology

High‑Value Research and Industrial Application Scenarios for Lodelaben (111149-90-7)


Investigating Non‑Competitive Inhibition of Neutrophil Elastase in Enzymology and Drug Discovery

Lodelaben is the preferred tool for studies requiring non‑competitive inhibition of human neutrophil elastase. Its reversible, non‑competitive kinetics at concentrations of 0.5–1.25 µM enable researchers to probe allosteric regulatory sites without interfering with substrate binding, a capability not offered by competitive inhibitors like Sivelestat or AE‑3763. This makes Lodelaben particularly suited for enzymology studies, high‑throughput screening for allosteric modulators, and as a reference standard in assays designed to distinguish competitive from non‑competitive inhibition.

Dual‑Inhibition Models of Neutrophil‑Mediated Tissue Injury (HNE + Cathepsin G)

In experimental models where both neutrophil elastase and cathepsin G contribute to extracellular matrix degradation—such as acute lung injury or chronic inflammatory diseases—Lodelaben offers a strategic advantage. Its measurable inhibition of cathepsin G (IC50 ≈2.5 µM) alongside HNE inhibition (IC50 0.5 µM) provides a broader serine protease inhibitory profile compared to highly selective agents like Sivelestat (which spares cathepsin G) . This dual activity may better recapitulate the therapeutic concept of targeting multiple neutrophil‑derived proteases simultaneously.

Preclinical Evaluation of Elastase Inhibition in Pulmonary Hypertension and Vascular Remodeling

Lodelaben is supported by published in vivo efficacy in a monocrotaline‑induced rat model of pulmonary hypertension . Researchers investigating the role of elastase in pulmonary vascular disease or testing adjunctive therapies for pulmonary hypertension can leverage Lodelaben's validated in vivo dosing regimen (40 mg/kg oral b.i.d.) and demonstrated reduction in pulmonary artery pressure and vascular muscularization. This preclinical validation provides a higher level of confidence for study design compared to alternative elastase inhibitors lacking analogous in vivo data in this specific disease context.

Selectivity Profiling and Off‑Target Assessment of Elastase Inhibitors

Lodelaben serves as a valuable comparator or control in selectivity panels aimed at characterizing novel elastase inhibitors. Its well‑defined inactivity against hog pancreatic elastase, bovine α‑chymotrypsin, and Pseudomonas aeruginosa elastase provides a benchmark for assessing off‑target liabilities of new chemical entities. In industrial drug discovery settings, Lodelaben can be used as a reference compound in counter‑screens to confirm that observed biological effects are indeed mediated through HNE and not through related proteases.

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